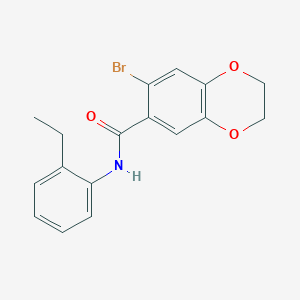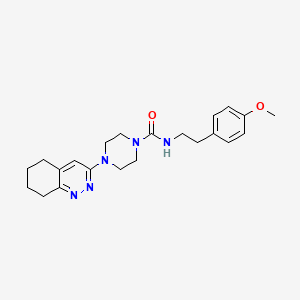
3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of new drugs and as a tool for studying the biochemical and physiological effects of certain compounds.
Wirkmechanismus
The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole are diverse and depend on the specific compound it is used to synthesize. Some of the effects that have been observed include anti-inflammatory, anti-cancer, and anti-viral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole in lab experiments is its versatility. This compound can be used to synthesize a wide range of pharmaceutical compounds, making it a valuable tool for drug discovery and development. However, one of the limitations of using this compound is its toxicity. It can be harmful to human health if not handled properly, and caution must be exercised when working with it.
Zukünftige Richtungen
The potential applications of 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole in scientific research are vast. Some of the future directions for research include:
1. Developing new drugs for the treatment of various diseases, including cancer, inflammation, and viral infections.
2. Studying the mechanism of action of this compound and identifying new targets for drug development.
3. Investigating the potential use of this compound in the development of novel diagnostic tools for disease detection.
4. Exploring the use of this compound in the development of new materials for industrial applications.
Conclusion:
In conclusion, 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is a valuable tool in scientific research due to its potential applications in drug discovery and development. Its versatility and diverse biochemical and physiological effects make it a promising compound for future research. However, caution must be exercised when working with this compound due to its toxicity.
Synthesemethoden
The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 4-chloro-1-propyl-1H-pyrazole with sec-butyloxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at a specific temperature and pressure.
Wissenschaftliche Forschungsanwendungen
3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole has several potential applications in scientific research. One of the most significant applications of this compound is in the synthesis of new drugs. It is widely used as a building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory, anti-cancer, and anti-viral drugs.
Eigenschaften
IUPAC Name |
3-(butan-2-yloxymethyl)-4-chloro-1-propylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-4-6-14-7-10(12)11(13-14)8-15-9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHGFSNSDRPKQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COC(C)CC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)

![2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2388012.png)
![methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2388013.png)
![5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid](/img/structure/B2388014.png)


![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)

![2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid](/img/structure/B2388023.png)
![[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2388024.png)
![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)
![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2388028.png)
